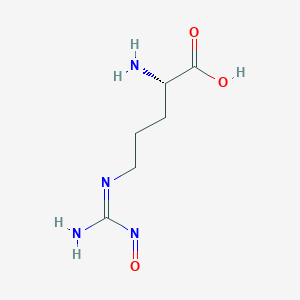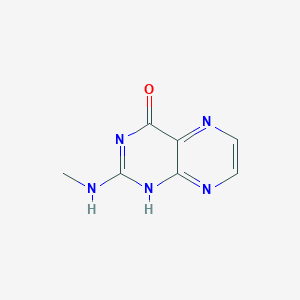
2-(methylamino)-1H-pteridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylamino)-1H-pteridin-4-one, also known as MPA, is a synthetic compound that has been used in various scientific research studies. This compound belongs to the class of pteridines, which are heterocyclic compounds that contain a pteridine ring system. MPA has been found to have various biochemical and physiological effects, making it a valuable tool for researchers.
Wirkmechanismus
The mechanism of action of 2-(methylamino)-1H-pteridin-4-one is not fully understood, but it is believed to act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of DNA and RNA. By inhibiting DHFR, this compound can disrupt the synthesis of nucleic acids and prevent cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). This compound has also been found to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(methylamino)-1H-pteridin-4-one in lab experiments is its ability to inhibit DHFR, which can be useful in studying the regulation of gene expression and cellular processes. However, one limitation is that this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-(methylamino)-1H-pteridin-4-one, including the development of new synthetic methods for this compound and the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes.
Synthesemethoden
The synthesis of 2-(methylamino)-1H-pteridin-4-one involves the reaction of 2-amino-4-methylpyrimidine with formic acid to form 2-(methylamino)-4-methylpyrimidine-5-carboxylic acid. This compound is then converted to this compound through a series of chemical reactions, including the addition of acetic anhydride and the removal of the carboxylic acid group.
Wissenschaftliche Forschungsanwendungen
2-(methylamino)-1H-pteridin-4-one has been used in various scientific research studies, including studies on the effects of oxidative stress on DNA damage and repair. This compound has also been used as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, this compound has been used in studies on the regulation of gene expression and the role of transcription factors in cellular processes.
Eigenschaften
Molekularformel |
C7H7N5O |
|---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
2-(methylamino)-1H-pteridin-4-one |
InChI |
InChI=1S/C7H7N5O/c1-8-7-11-5-4(6(13)12-7)9-2-3-10-5/h2-3H,1H3,(H2,8,10,11,12,13) |
InChI-Schlüssel |
VTXDEEZAJOFOKY-UHFFFAOYSA-N |
Isomerische SMILES |
CNC1=NC(=O)C2=NC=CN=C2N1 |
SMILES |
CNC1=NC(=O)C2=NC=CN=C2N1 |
Kanonische SMILES |
CNC1=NC(=O)C2=NC=CN=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






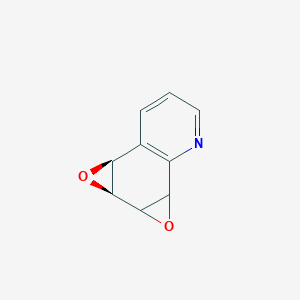


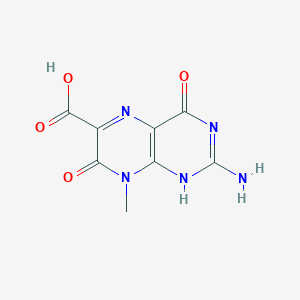
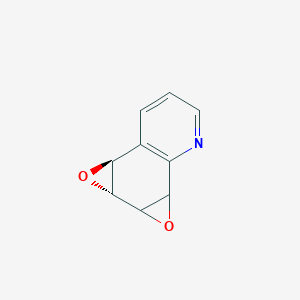
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
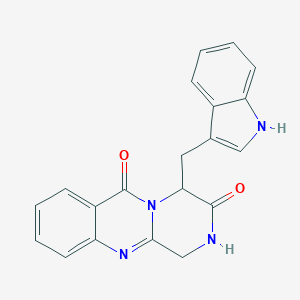
![3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde](/img/structure/B232901.png)

